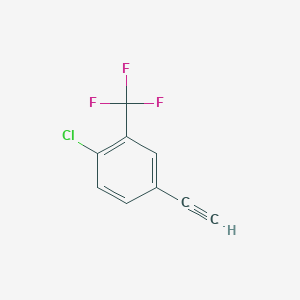![molecular formula C21H20ClN3O2 B2771741 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide CAS No. 1226455-15-7](/img/structure/B2771741.png)
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide is an organic compound that belongs to the family of naphthyridines Its structure includes a naphthyridine core substituted with a chloro group, an oxo group, and a tolyl-acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. The starting materials often include naphthyridine derivatives, chlorinating agents, and acylating reagents. The synthetic route may involve chlorination, oxidation, and acylation steps under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may require optimization of the reaction conditions for yield and purity. Large-scale production may involve automated synthesis reactors, precise control of reaction parameters, and purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of a chloro group and an oxo group offers multiple reactive sites.
Common Reagents and Conditions: Typical reagents used in reactions with this compound include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium ethoxide). Reaction conditions may vary from ambient to elevated temperatures and may require solvents like dichloromethane or ethanol.
Major Products: Depending on the reaction type, products formed could range from reduced forms of the naphthyridine core to substituted derivatives with varied functional groups.
科学研究应用
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide has shown promise in several scientific fields:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins, providing insights into cellular processes.
Medicine: Investigated for potential therapeutic applications, including anticancer, antiviral, and antibacterial activities.
Industry: Potential use in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate certain pathways, leading to biological effects. The detailed pathways and targets can vary depending on the application.
相似化合物的比较
Compared to other naphthyridine derivatives, this compound is unique due to the specific substitution pattern on the naphthyridine core. Similar compounds might include:
2-(8-bromo-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-tolyl)acetamide
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-ethyl)acetamide
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(p-phenyl)acetamide
These compounds share structural similarities but differ in the substituents, which can significantly affect their chemical and biological properties.
属性
IUPAC Name |
2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-13-2-5-15(6-3-13)23-20(26)12-25-9-8-19-17(11-25)21(27)16-10-14(22)4-7-18(16)24-19/h2-7,10H,8-9,11-12H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPQRFKJNUOOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3,4-Dichlorophenyl)methoxy]-4-methoxybenzaldehyde](/img/structure/B2771658.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2771659.png)
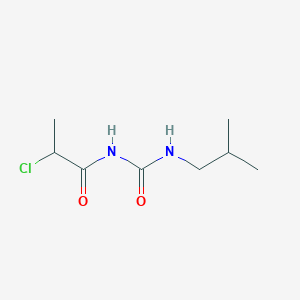
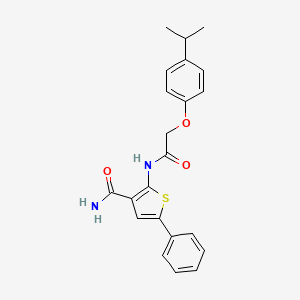
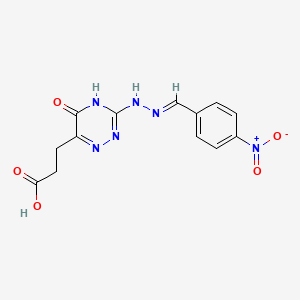
![2-(1-Bicyclo[1.1.1]pentanyl)-2,2-difluoroethanamine;hydrochloride](/img/structure/B2771664.png)
![2-(3,4-dimethylphenyl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2771665.png)
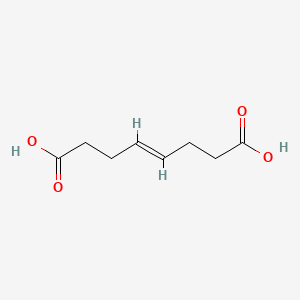
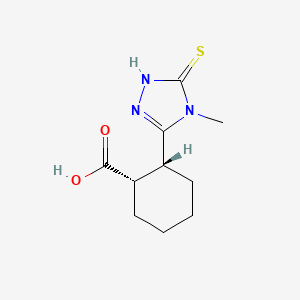
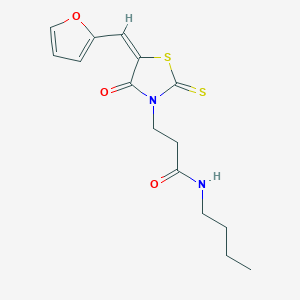
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3-chloro-2-methylphenyl)ethanediamide](/img/structure/B2771675.png)
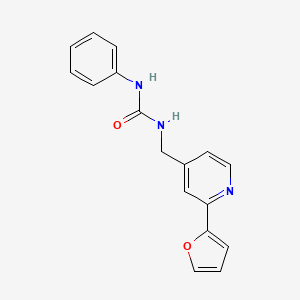
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2771679.png)
